Welcome to the BenchChem Online Store!
molecular formula C8H13N3O B3319893 (6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol CAS No. 118779-92-3

(6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol

Cat. No. B3319893
M. Wt: 167.21 g/mol
InChI Key: XREYIXULAVYZAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09163020B2

Procedure details

To a stirred solution of ethyl 6-(dimethylamino)-5-methylpyrimidine-4-carboxylate (45) (60.0 g, 287.0 mmol) in EtOH (600 mL) was added in portionwise NaBH4 (21.82 g, 574.0 mmol) at 0° C. and the mixture was stirred for 16 h at RT. The solvent was evaporated under the reduced pressure and the reaction mixture was poured in to water (200 mL) and extracted with ethyl acetate (3×100 mL). The combined organic layer was washed with water, brine, dried over sodium sulfate and concentrated at reduced pressure to yield (6-(dimethylamino)-5-methylpyrimidin-4-yl)methanol (46); 47 g, (97%).
Name
ethyl 6-(dimethylamino)-5-methylpyrimidine-4-carboxylate
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
21.82 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:15])[C:3]1[N:8]=[CH:7][N:6]=[C:5]([C:9](OCC)=[O:10])[C:4]=1[CH3:14].[BH4-].[Na+]>CCO>[CH3:1][N:2]([CH3:15])[C:3]1[N:8]=[CH:7][N:6]=[C:5]([CH2:9][OH:10])[C:4]=1[CH3:14] |f:1.2|

Inputs

Step One
Name
ethyl 6-(dimethylamino)-5-methylpyrimidine-4-carboxylate
Quantity
60 g
Type
reactant
Smiles
CN(C1=C(C(=NC=N1)C(=O)OCC)C)C
Name
Quantity
21.82 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
600 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under the reduced pressure
ADDITION
Type
ADDITION
Details
the reaction mixture was poured in to water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN(C1=C(C(=NC=N1)CO)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.